

Application Notes and Protocols: Disperse Blue 60 in Polymer Science Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Blue 60*

Cat. No.: *B15554470*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 60 is a bright turquoise anthraquinone dye primarily utilized in the textile industry for dyeing hydrophobic fibers, most notably polyester.[\[1\]](#)[\[2\]](#) Its application extends into polymer science research due to its thermal stability, fluorescence, and ability to be incorporated into various polymer matrices, either as a dispersed colorant or through covalent bonding.[\[3\]](#)[\[4\]](#) These application notes provide a comprehensive overview of the properties of **Disperse Blue 60**, along with detailed protocols for its use in polymer science applications.

Physicochemical and Photophysical Properties

Disperse Blue 60 is characterized by its low water solubility and its non-ionic nature, which are key to its application in dyeing hydrophobic polymers.[\[5\]](#) A summary of its known properties is presented in the tables below.

Table 1: General and Physicochemical Properties of **Disperse Blue 60**

Property	Value	Reference(s)
Chemical Name	4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetron	[6][7]
CAS Number	12217-80-0	[6][7]
Molecular Formula	C ₂₀ H ₁₇ N ₃ O ₅	[2][8]
Molecular Weight	379.37 g/mol	[2][8]
Appearance	Blue-black powder	[9]
Melting Point	194 °C	[10][11]
Solubility in Water	> 2.5 µg/L at 20 °C	[10][11]
Solubility in Organic Solvents	Soluble in acetone, dimethylformamide, pyridine; slightly soluble in alcohol	[9]
log Pow (n-octanol/water)	> 4.2 at 20 °C	[10][11]

Table 2: Photophysical Properties of **Disperse Blue 60**

Property	Value	Reference(s)
Maximum Absorption Wavelength (λ_{max})	670 nm	[9]
Absorption Range (UV)	200 - 300 nm	[2][8]
Fluorescence Emission Wavelength	590 nm (red fluorescence)	[2][8]
Molar Extinction Coefficient (ϵ)	Data not available for Disperse Blue 60. Anthraquinone dyes typically have ϵ in the range of 13,000-14,000 L·mol ⁻¹ ·cm ⁻¹ .	[12]
Fluorescence Quantum Yield (Φ_F)	Data not available for Disperse Blue 60. Anthraquinone derivatives generally have low quantum yields.	[13][14]

Table 3: Fastness Properties of **Disperse Blue 60** on Polyester

Property	Rating	Test Method	Reference(s)
Light Fastness	7-8 (Excellent)	AATCC	[2]
Washing Fastness (Staining)	4-5 (Good to Excellent)	ISO	[2]
Washing Fastness (Fading)	5 (Excellent)	ISO	[2]
Sublimation Fastness	4-5 (Good to Excellent)	-	[1]
Ironing Fastness (Fading)	4-5 (Good to Excellent)	ISO	[2]
Ironing Fastness (Staining)	3-4 (Moderate to Good)	ISO	[2]
Perspiration Fastness (Fading)	5 (Excellent)	ISO	[2]
Perspiration Fastness (Staining)	4-5 (Good to Excellent)	ISO	[2]

Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for lightfastness), with higher numbers indicating better performance.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with Disperse Blue 60

This protocol describes a standard laboratory procedure for dyeing polyester fabric with **Disperse Blue 60** using a high-temperature, high-pressure (HTHP) dyeing apparatus.[\[5\]](#)[\[15\]](#)[\[16\]](#)

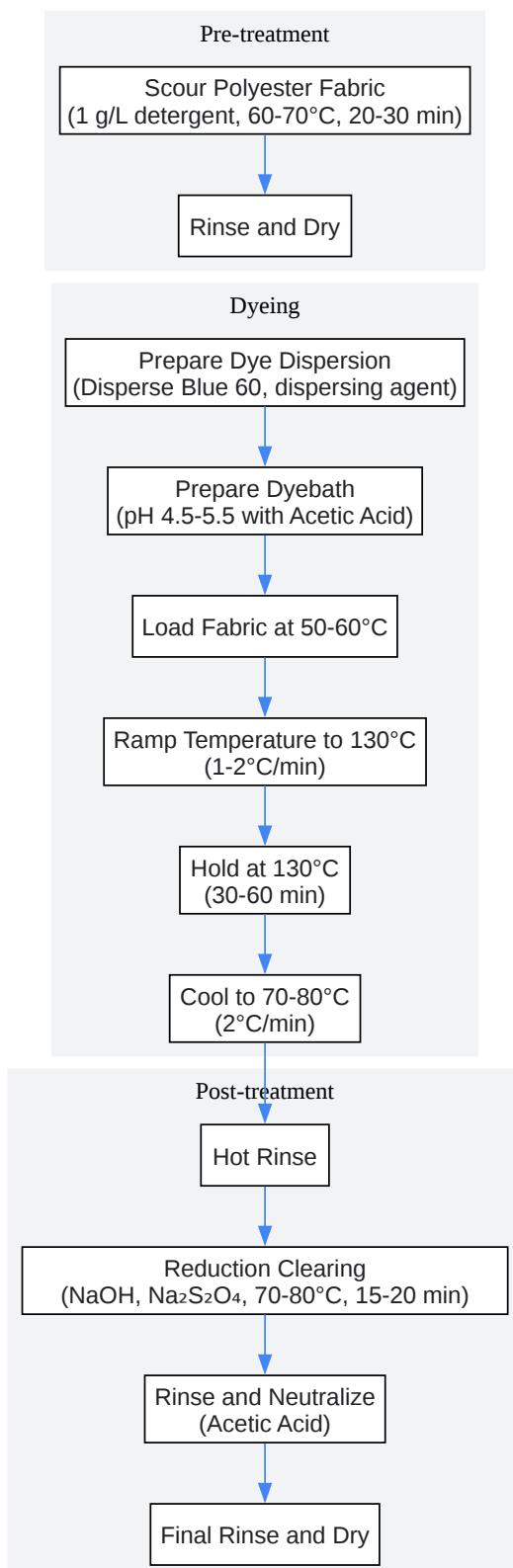
Materials:

- Polyester fabric

- **Disperse Blue 60** dye powder
- Non-ionic dispersing agent
- Acetic acid (glacial)
- Sodium hydrosulfite
- Sodium hydroxide
- Deionized water

Equipment:

- High-temperature, high-pressure laboratory dyeing machine
- Beakers and graduated cylinders
- Magnetic stirrer and stir bar
- pH meter
- Analytical balance


Procedure:

- Pre-treatment (Scouring):
 - Prepare a scouring bath with a liquor-to-goods ratio of 20:1.
 - Add a non-ionic detergent (e.g., 1 g/L) to the bath.
 - Immerse the polyester fabric in the bath and heat to 60-70 °C for 20-30 minutes with gentle agitation.
 - Rinse the fabric thoroughly with hot water, then cold water, and air dry.
- Dye Bath Preparation:

- Calculate the required amount of **Disperse Blue 60** based on the desired depth of shade (e.g., 1% on weight of fabric, o/wf).
- Create a paste of the dye powder with an equal amount of a non-ionic dispersing agent and a small amount of cold water.
- Gradually add warm water (40-50 °C) to the paste while stirring to form a stable dispersion.
- Fill the dyeing vessel with deionized water to the desired liquor ratio (e.g., 15:1).
- Add the dye dispersion to the bath.
- Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[\[5\]](#)[\[16\]](#)

- Dyeing Process:
 - Place the scoured polyester fabric into the dyebath at approximately 50-60 °C.
 - Seal the dyeing machine and begin agitation.
 - Raise the temperature to 130 °C at a rate of 1-2 °C/min.[\[16\]](#)
 - Hold the temperature at 130 °C for 30-60 minutes, depending on the desired shade depth.[\[16\]](#)
 - Cool the dyebath to 70-80 °C at a rate of approximately 2 °C/min.
- Reduction Clearing (After-treatment):
 - Drain the dyebath and rinse the fabric with hot water.
 - Prepare a new bath at 70-80 °C containing sodium hydrosulfite (1-2 g/L) and sodium hydroxide (1-2 g/L).[\[5\]](#)
 - Treat the dyed fabric in this bath for 15-20 minutes to remove unfixed surface dye.[\[5\]](#)
 - Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

- Neutralize the fabric in a bath containing acetic acid (1 g/L) at 40 °C for 10 minutes.
- Perform a final cold water rinse and air dry.

[Click to download full resolution via product page](#)

Caption: High-temperature exhaust dyeing workflow for polyester.

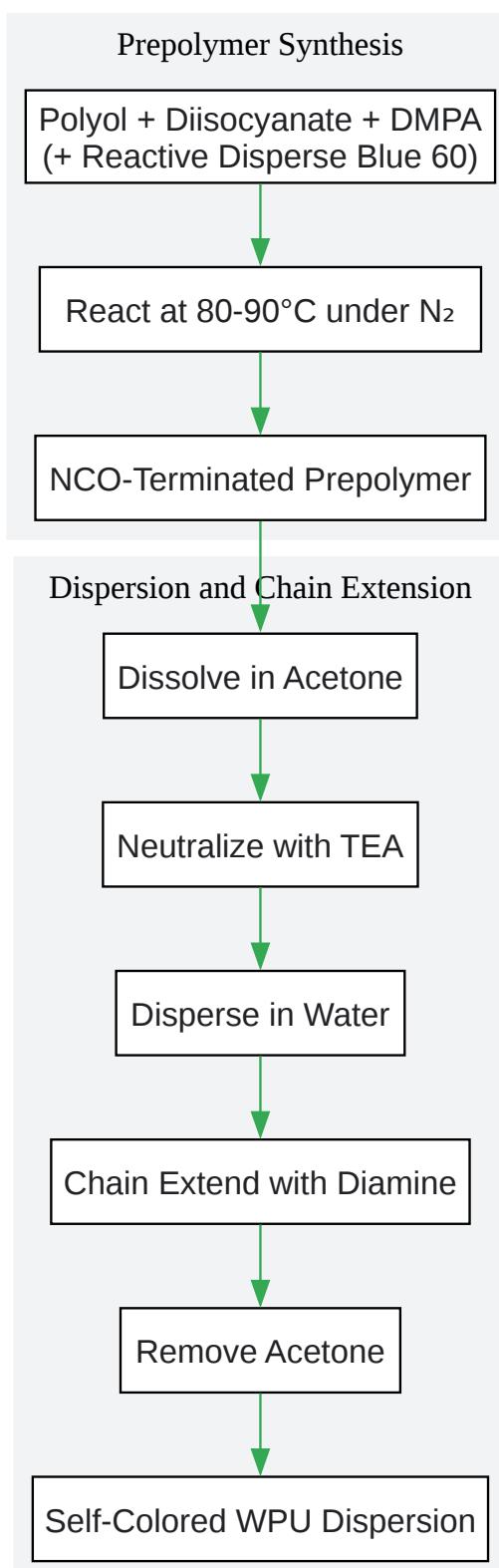
Protocol 2: Synthesis of Waterborne Polyurethane with Covalently Bonded Disperse Blue 60

This protocol outlines a general procedure for synthesizing a self-colored waterborne polyurethane (WPU) where **Disperse Blue 60** is covalently incorporated into the polymer backbone. This method enhances colorfastness by preventing dye migration.[3][17] This is a generalized protocol and may require optimization based on specific monomers and desired polymer properties.

Materials:

- Polyol (e.g., Poly(tetramethylene glycol), PTMG)
- Diisocyanate (e.g., Isophorone diisocyanate, IPDI)
- Hydrophilic diol (e.g., 2,2-Bis(hydroxymethyl)propionic acid, DMPA)
- **Disperse Blue 60** (requires a reactive group, or a derivative with a reactive group like a hydroxyl or amine)
- Chain extender (e.g., Ethylene diamine, EDA)
- Tertiary amine catalyst (e.g., Triethylamine, TEA)
- Solvent (e.g., Acetone)
- Deionized water

Equipment:


- Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet
- Heating mantle with temperature controller

- Dropping funnel
- High-speed homogenizer

Procedure:

- Pre-polymer Synthesis:
 - Dry the polyol and DMPA under vacuum at 80-90 °C for 1-2 hours in the reaction flask.
 - Cool the flask to 60 °C and add the diisocyanate under a nitrogen atmosphere.
 - Increase the temperature to 80-90 °C and stir for 2-4 hours to form the NCO-terminated prepolymer. The reaction progress can be monitored by titrating the NCO content.
- Incorporation of **Disperse Blue 60**:
 - If **Disperse Blue 60** has a reactive group (e.g., hydroxyl), it can be added along with the polyol and DMPA in the initial step.
 - Alternatively, a derivative of **Disperse Blue 60** with two reactive groups (e.g., diol) can be used as a chain extender. In this case, dissolve the dye derivative in acetone.
- Neutralization and Dispersion:
 - Cool the prepolymer to 40-50 °C and add acetone to reduce the viscosity.
 - Add triethylamine (TEA) to neutralize the carboxylic acid groups of the DMPA and stir for 30 minutes.
 - Under high-speed stirring, add deionized water to the prepolymer solution to form a stable oil-in-water emulsion.
- Chain Extension:
 - Slowly add the chain extender (e.g., ethylene diamine dissolved in water) to the emulsion.
 - Continue stirring for 1-2 hours at 40-50 °C.

- Solvent Removal and Final Product:
 - Remove the acetone under reduced pressure to obtain the final self-colored WPU dispersion.

[Click to download full resolution via product page](#)

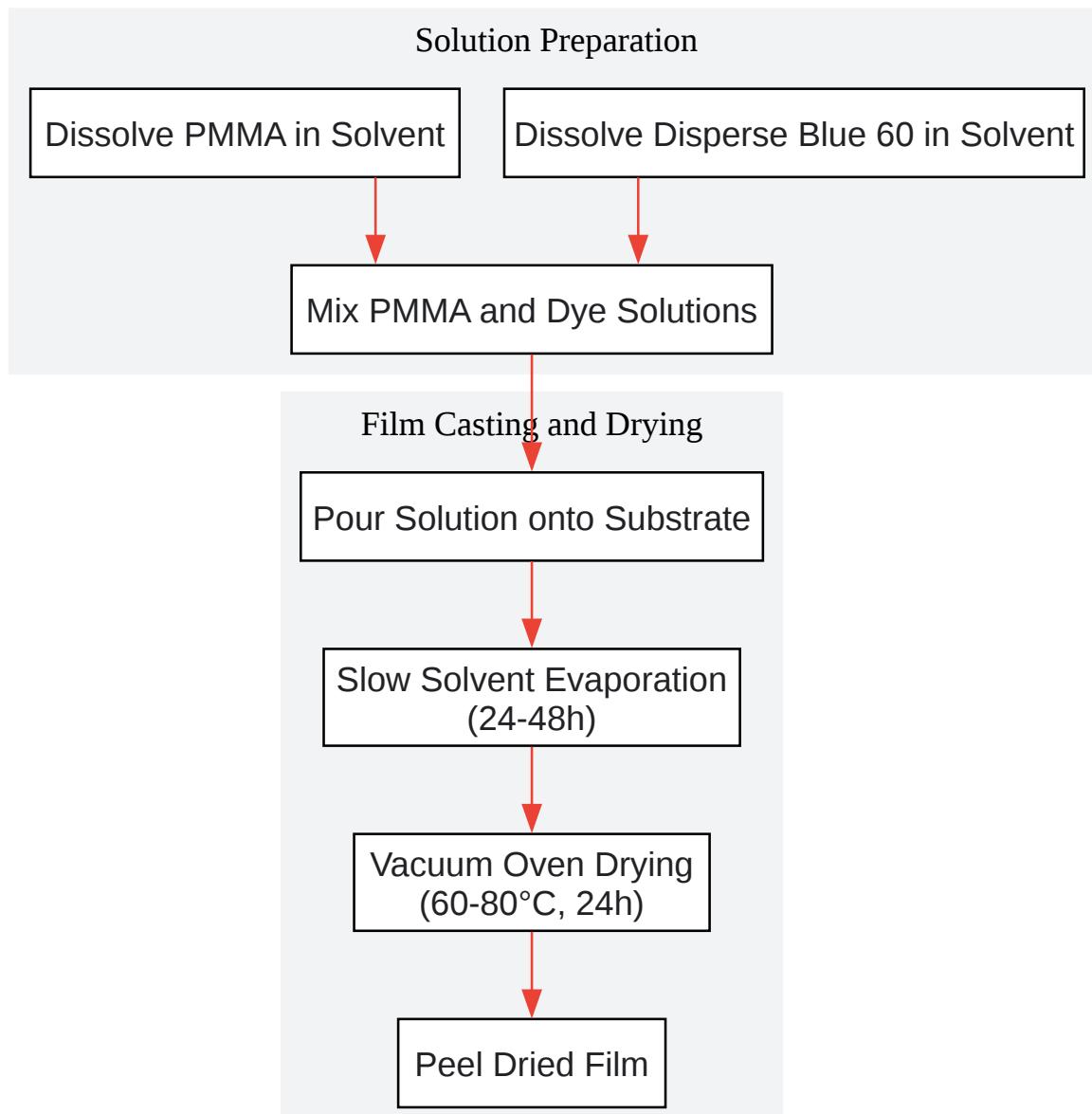
Caption: Workflow for synthesizing self-colored waterborne polyurethane.

Protocol 3: Preparation of Disperse Blue 60 Doped PMMA Films

This protocol describes a simple solvent casting method to prepare poly(methyl methacrylate) (PMMA) films containing dispersed **Disperse Blue 60**.[\[18\]](#)

Materials:

- Poly(methyl methacrylate) (PMMA) powder or pellets
- **Disperse Blue 60** dye powder
- Solvent (e.g., Chloroform, Dichloromethane, or Toluene)


Equipment:

- Glass vials with caps
- Magnetic stirrer and stir bars
- Petri dish or flat glass substrate
- Leveling table
- Fume hood
- Vacuum oven

Procedure:

- Solution Preparation:
 - Prepare a stock solution of PMMA by dissolving a known weight of PMMA in the chosen solvent (e.g., 10% w/v). Stir until the polymer is completely dissolved. This may take several hours.
 - Prepare a stock solution of **Disperse Blue 60** in the same solvent at a known concentration.

- In a new vial, mix the PMMA solution and the **Disperse Blue 60** solution to achieve the desired final dye concentration in the polymer film (e.g., 0.1% w/w relative to PMMA).
- Stir the final mixture for at least 1 hour to ensure homogeneity.
- Film Casting:
 - Place a clean, dry petri dish or glass substrate on a leveling table inside a fume hood.
 - Pour the polymer-dye solution slowly and evenly onto the substrate. The volume of solution will determine the final film thickness.
 - Cover the petri dish with a lid that is slightly ajar to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and results in a more uniform film.
- Drying:
 - Allow the solvent to evaporate at room temperature in the fume hood for 24-48 hours.
 - Once the film is solid, transfer it to a vacuum oven.
 - Dry the film under vacuum at a temperature below the glass transition temperature of PMMA (e.g., 60-80 °C) for at least 24 hours to remove any residual solvent.
- Film Removal:
 - Carefully peel the dried film from the substrate.

[Click to download full resolution via product page](#)

Caption: Process for preparing dye-doped PMMA films via solvent casting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. Disperse blue 60, technical grade dye content | CymitQuimica [cymitquimica.com]
- 3. arcwear.com [arcwear.com]
- 4. arcwear.com [arcwear.com]
- 5. autumnchem.com [autumnchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Disperse Blue 60 | C20H17N3O5 | CID 25530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Disperse blue 60, technical grade dye content | 12217-80-0 | FD40695 [biosynth.com]
- 9. ovid.com [ovid.com]
- 10. AATCC 61 Color fastness to Laundering [darongtester.com]
- 11. echemi.com [echemi.com]
- 12. AATCC - AATCC [members.aatcc.org]
- 13. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 14. researchgate.net [researchgate.net]
- 15. textilelearner.net [textilelearner.net]
- 16. What is the dyeing process of disperse dye polyester? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Disperse Blue 60 in Polymer Science Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554470#disperse-blue-60-application-in-polymer-science-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com